2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide
Description
The exact mass of the compound this compound is 452.11185333 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S/c24-14-6-9-18(17(25)10-14)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUPJGWMKCZMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a pyrrolopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structural activity relationships (SAR).
Overview of Pyrrolopyrimidine Compounds
Pyrrolopyrimidine derivatives are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The structural modifications in these compounds can significantly influence their pharmacological profiles.
- Inhibition of Enzymatic Targets : Studies have shown that pyrrolopyrimidine derivatives can inhibit key enzymes involved in inflammatory processes and cancer progression. For instance, the compound's ability to inhibit cyclooxygenase-2 (COX-2) has been highlighted as a critical mechanism for its anti-inflammatory effects .
- Antitumor Activity : Several derivatives have demonstrated potent cytotoxicity against cancer cell lines. Notably, compounds with similar scaffolds have shown nanomolar GI50 values in vitro, indicating strong antitumor potential . The compound's interaction with tubulin and its ability to inhibit tubulin polymerization is also under investigation, which is crucial for its antitumor efficacy.
Table 1: Summary of Biological Activities
Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory potential of various pyrrolopyrimidine derivatives using RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results indicated that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines through COX-2 inhibition .
Study 2: Antitumor Efficacy
Another research focused on the antitumor activity of a series of pyrrolopyrimidine compounds against A549 lung cancer cells. The lead compound from this series displayed remarkable cytotoxicity with an IC50 value in the nanomolar range and was found to induce autophagy through the inhibition of the PI3K/Akt/mTOR pathway .
Structural Activity Relationships (SAR)
The structure of the compound plays a pivotal role in determining its biological activity. Modifications at specific positions on the pyrrolopyrimidine scaffold can enhance or diminish its efficacy:
- Cyclopropyl Group : This moiety has been associated with increased potency against various targets due to its unique steric and electronic properties .
- Difluorophenyl Group : The introduction of fluorine atoms has been shown to improve binding affinity to target enzymes and enhance metabolic stability .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It exhibits significant cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization : The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics essential for cell division. This mechanism is crucial for its antitumor efficacy.
Case Study Findings
- In Vitro Studies : Demonstrated a GI50 (concentration required to inhibit cell growth by 50%) in the low micromolar range against human cancer cell lines such as CCRF-CEM and Jurkat cells.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, particularly in models resistant to standard chemotherapeutic agents like vincristine and taxol.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity:
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances interaction with biological targets |
| Phenyl Substituents | Affects potency and selectivity towards different kinases |
Broader Biological Activities
Beyond antitumor properties, compounds similar to 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide have been explored for other biological activities:
Potential Applications
- Antibacterial and Antifungal Activities : Research indicates that derivatives may possess significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some studies suggest that similar compounds exhibit anti-inflammatory properties which could be beneficial in treating inflammatory diseases.
Synthesis and Production
The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity using techniques such as:
- Continuous flow reactors
- Automated synthesis platforms
These methods enhance efficiency and scalability for potential industrial applications.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and what are common pitfalls in its synthesis?
- Methodological Answer : The compound’s synthesis involves multi-step protocols, typically starting with cyclocondensation of substituted pyrrolo-pyrimidine precursors. For example, cyclopropyl and sulfanyl moieties are introduced via nucleophilic substitution or thiol-ene reactions. A critical step is the formation of the pyrrolo[3,2-d]pyrimidin-4-one core, which often requires controlled heating (80–120°C) in anhydrous solvents like DMF or THF. Common pitfalls include premature oxidation of the sulfanyl group and incomplete cyclization, leading to byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is essential. For structural analogs, yields range from 35–60%, depending on substituent steric effects .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropyl proton splitting at δ 0.8–1.2 ppm, aromatic protons for phenyl/difluorophenyl groups).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching C₂₃H₁₉F₂N₃O₂S).
- X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves bond angles (e.g., C–S–C ~103°) and dihedral angles between the pyrrolo-pyrimidine core and substituents. For related compounds, C=O and C–N bond lengths in the acetamide group are typically 1.22–1.25 Å and 1.34–1.38 Å, respectively .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer :
- Solubility : Use DMSO stocks (10 mM) with sonication. For aqueous buffers (e.g., PBS), co-solvents like PEG-400 or cyclodextrin derivatives improve solubility.
- Stability : Conduct pH-dependent stability studies (pH 2–9) using HPLC. For sulfanyl-containing analogs, avoid prolonged exposure to light or oxidizing agents. Lyophilization in inert atmospheres enhances shelf life .
Advanced Research Questions
Q. What computational strategies are effective for predicting biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Key pharmacophores include the difluorophenyl group (hydrophobic interactions) and the pyrrolo-pyrimidine core (π-stacking).
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>70%) for binding validation.
- QSAR : Train models using descriptors like LogP, polar surface area, and Hammett constants from structurally related compounds .
Q. How can reaction pathways be optimized using computational chemistry?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) identify transition states and intermediates. For example, cyclopropyl ring formation involves a [1,3]-sigmatropic shift with an energy barrier of ~25 kcal/mol. Reaction path sampling (e.g., Nudged Elastic Band method) optimizes solvent effects (e.g., THF lowers activation energy by 3–5 kcal/mol vs. DCM). ICReDD’s workflow integrates these methods with robotic synthesis for high-throughput screening .
Q. How to resolve contradictions in enzymatic inhibition data across assays?
- Methodological Answer :
- Orthogonal Assays : Compare results from fluorescence polarization (binding affinity) and LC-MS/MS (substrate turnover) to distinguish false positives.
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to calculate IC₅₀ values. Discrepancies may arise from assay sensitivity (e.g., ATP concentration in kinase assays).
- Structural Analogs : Test derivatives (e.g., replacing 2,4-difluorophenyl with 4-fluorophenyl) to isolate steric/electronic effects. Cross-reference with crystallographic data on active-site interactions .
Q. What strategies improve regioselectivity in functionalizing the pyrrolo-pyrimidine core?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to guide sulfanyl or cyclopropyl addition.
- Metal Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with ligands like XPhos) achieves >90% regioselectivity at the 2-position.
- Microwave-Assisted Synthesis : Short reaction times (10–20 min) reduce decomposition of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
